molecular formula C10H10Br2O3 B6358434 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester CAS No. 122136-05-4

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester

Cat. No.: B6358434
CAS No.: 122136-05-4
M. Wt: 337.99 g/mol
InChI Key: XLTIERVSMAVVFU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a brominated aromatic ester characterized by a benzoic acid backbone substituted with bromine atoms at positions 3 and 5, a methoxy group at position 4, and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 3,5-dibromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTIERVSMAVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Before Bromination

While less common, pre-esterification of 4-methoxybenzoic acid followed by bromination is feasible. However, bromination of ethyl 4-methoxybenzoate may suffer from reduced regioselectivity due to electron-donating effects of the methoxy and ethoxy groups.

One-Pot Bromination-Methylation

A hypothetical one-pot method could streamline synthesis but risks side reactions, such as over-bromination or incomplete methylation. Current literature lacks empirical support for this approach.

Optimization and Yield Considerations

Bromination Efficiency

  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance bromine solubility but may complicate purification.

  • Catalysts : Iron(III) bromide (FeBr₃) can accelerate electrophilic substitution but requires careful stoichiometry to avoid polybromination.

Methylation Side Reactions

  • Over-Methylation : Excess dimethyl sulfate may methylate carboxylic acid groups, necessitating precise stoichiometry.

  • Temperature Control : Maintaining temperatures below 70°C prevents decomposition of reactive intermediates.

Esterification Challenges

  • Acid Sensitivity : The methoxy group is stable under acidic conditions, but prolonged exposure to H₂SO₄ may lead to demethylation.

  • Purity : Crystallization from ethanol/water mixtures enhances product purity.

Industrial Applications and Scalability

The methodologies described in EP3909955A1 and CN102675075B are scalable to industrial production, with yields exceeding 95% under optimized conditions. Key factors for large-scale synthesis include:

  • Solvent Recovery : Distillation and recycling of acetone or MTBE reduce costs.

  • Catalyst Reuse : Heterogeneous catalysts (e.g., immobilized sulfuric acid) minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Benzoic Acid Esters

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
3,5-Dibromo-4-methoxy-benzoic acid ethyl ester Br (3,5), OMe (4) Ethyl C₁₀H₁₀Br₂O₃ 353.99* Methoxy enhances electron density; Br enables substitution reactions
Methyl 3,5-dibromo-4-methylbenzoate Br (3,5), Me (4) Methyl C₉H₈Br₂O₂ 307.97 Methyl group reduces steric hindrance vs. methoxy
Methyl 3,5-dibromo-4-hydroxybenzoate Br (3,5), OH (4) Methyl C₈H₆Br₂O₃ 309.94 Hydroxy group increases H-bonding and acidity
Ethyl 3,5-dichloro-4-hydroxybenzoate Cl (3,5), OH (4) Ethyl C₉H₈Cl₂O₃ 247.07 Cl atoms (smaller, more electronegative) alter reactivity vs. Br
3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid methyl ester I (3,5), OMePhO (4) Methyl C₁₅H₁₂I₂O₄ 510.06 Iodine’s larger size slows reaction rates; phenoxy adds bulk

*Calculated based on analogous compounds.

Physicochemical Properties

  • Solubility :
    • Methoxy (OMe) and ethyl ester groups reduce water solubility compared to hydroxy (OH) variants due to decreased polarity. For example, Methyl 3,5-dibromo-4-hydroxybenzoate is more soluble in polar solvents than its methoxy counterpart.
    • Bromine’s hydrophobicity further decreases aqueous solubility relative to chlorine or iodine analogs.
  • Melting Points :
    • Brominated esters generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces (e.g., Methyl 3,5-dibromo-4-methylbenzoate vs. Ethyl 3,5-dichloro-4-hydroxybenzoate ).
  • Acidity :
    • Hydroxy-substituted derivatives (e.g., ) are more acidic (pKa ~2-4) than methoxy-substituted esters (pKa ~8-10) due to resonance stabilization of the deprotonated form.

Key Research Findings

Steric Considerations: Ethyl esters introduce moderate steric hindrance, balancing reactivity and stability in cross-coupling reactions compared to bulkier analogs like 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid methyl ester .

Biological Activity : Hydroxy-substituted analogs (e.g., ) show higher bioavailability due to H-bonding, whereas methoxy derivatives may exhibit enhanced membrane permeability .

Biological Activity

Enzyme Inhibition

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester has demonstrated potential as an enzyme inhibitor. Studies have shown that it interacts with various enzymes, influencing their function and leading to changes at the cellular level. While specific enzymes affected by this compound are not explicitly mentioned in the available search results, its structural features suggest it may have inhibitory effects on certain metabolic pathways.

Cellular Signaling

Research indicates that this compound and similar compounds can influence cell signaling processes. This activity may be attributed to its ability to participate in various biochemical reactions, including oxidation and nucleophilic substitution. The compound's impact on cellular signaling pathways could have implications for its potential therapeutic applications.

Pharmacokinetics

Preliminary studies suggest that this compound has favorable pharmacokinetic properties:

  • High gastrointestinal absorption
  • Blood-brain barrier permeability

These characteristics indicate that the compound may be suitable for oral administration and could potentially target central nervous system disorders. However, more comprehensive pharmacokinetic studies are needed to fully elucidate its behavior in biological systems.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural DifferenceBiological Activity Comparison
3,5-Dibromo-4-methylbenzoic acid ethyl esterMethyl group instead of methoxyPotentially less reactive due to absence of oxygen
3,5-Dibromo-4-hydroxybenzoic acid ethyl esterHydroxyl group instead of methoxyPossibly more reactive due to the free hydroxyl group
3,5-Dibromo-4-methoxybenzaldehydeAldehyde instead of esterMay have different enzyme interactions due to the aldehyde group
3,5-Dibromo-4-methoxybenzonitrileNitrile group instead of esterPotentially different cellular uptake and metabolism

The unique combination of bromine atoms and a methoxy group on the benzene ring, along with the ester functional group, imparts distinct chemical reactivity and biological activity to this compound compared to these similar compounds.

Research Applications

The biological activity of this compound has led to its use in various scientific research applications:

  • Enzyme inhibition studies
  • Biochemical assays as a probe
  • Investigation of cellular processes

These applications highlight the compound's potential as a tool in biological research, particularly in studies focused on understanding enzyme function and cellular signaling pathways.

Future Research Directions

While the current research provides valuable insights into the biological activity of this compound, several areas require further investigation:

  • Specific enzyme targets and inhibition mechanisms
  • Detailed pharmacokinetic and pharmacodynamic profiles
  • Potential therapeutic applications, particularly in areas related to its observed cellular effects
  • Toxicological studies to assess safety for potential in vivo use

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dibromo-4-methoxy-benzoic acid ethyl ester, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves bromination of 4-methoxybenzoic acid derivatives followed by esterification. For bromination, regioselective bromination at the 3,5-positions can be achieved using bromine (Br₂) in acetic acid or HBr with a catalyst like FeBr₃ . Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) yields the ethyl ester. Standardization requires monitoring reaction progress via TLC or HPLC and optimizing parameters (temperature, stoichiometry of Br₂, and reaction time) to minimize side products like over-brominated derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., bromine at 3,5-positions, methoxy at C4) and ester functionality.
  • Mass spectrometry (EI-MS) to verify molecular weight (expected m/z: ~325.84 for C₁₀H₁₀Br₂O₃) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber vials to avoid hydrolysis of the ester group or debromination. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor using HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to avoid undesired di- or tri-brominated byproducts?

  • Methodological Answer : Regioselectivity is influenced by the directing effects of substituents. The methoxy group at C4 strongly directs bromination to the 3,5-positions. To suppress over-bromination:
  • Use controlled stoichiometry (e.g., 2.1 equivalents Br₂ per equivalent substrate).
  • Employ milder brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C .
  • Monitor reaction progress in real-time using in-situ IR spectroscopy to detect intermediate bromination stages .

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To reconcile
  • Re-test the compound under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Isolate and characterize minor impurities (e.g., residual bromine or hydrolyzed products) via LC-MS .
  • Perform dose-response studies to differentiate specific bioactivity from nonspecific cytotoxicity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes or cancer cell receptors). Key modifications to explore:
  • Replacement of bromine with electron-withdrawing groups (e.g., nitro or cyano) to modulate electron density.
  • Substituent variations at the methoxy group (e.g., ethoxy or benzyloxy) to enhance lipophilicity .

Key Challenges and Solutions

  • Debromination during storage : Use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Low solubility in aqueous buffers : Prepare stock solutions in DMSO (≤1% v/v) and validate compatibility with assay matrices .

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